2-Ethyl-5-(fluorosulfonyl)benzoic acid
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Overview
Description
2-Ethyl-5-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C9H9FO4S It is characterized by the presence of an ethyl group at the second position and a fluorosulfonyl group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto the benzoic acid ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonyl derivatives, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
2-Ethyl-5-(fluorosulfonyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(fluorosulfonyl)benzoic acid involves its reactivity as an electrophile. The fluorosulfonyl group can interact with nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-(Fluorosulfonyl)benzoic acid
- 3-(Fluorosulfonyl)benzoic acid
- 2-Methyl-5-(fluorosulfonyl)benzoic acid
Uniqueness
2-Ethyl-5-(fluorosulfonyl)benzoic acid is unique due to the specific positioning of the ethyl and fluorosulfonyl groups on the benzoic acid ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and chemical biology.
Properties
IUPAC Name |
2-ethyl-5-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIINUYYFFSTIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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